Isophytol serves as a crucial precursor for synthesizing vitamins E and K1. This process involves attaching the isophytol tail to the respective vitamin chromanol ring, forming the final vitamin molecule. Research delves into optimizing these synthetic pathways to improve efficiency and cost-effectiveness for large-scale vitamin production [].
[] Isophytol | C20H40O | CID 10453 - PubChem: )
Isophytol's susceptibility to oxidation makes it a potential biomarker for lipid peroxidation, a process associated with oxidative stress and various pathological conditions. Studies investigate measuring isophytol levels in biological samples like blood or tissues as an indicator of oxidative damage and potential disease progression [].
[] Isophytol: A Biomarker of Oxidative Stress?: )
Recent research explores the potential of isophytol as a carrier molecule for cannabinoids, like cannabidiol (CBD). Studies investigate the effectiveness of isophytol-based delivery systems in enhancing cannabinoid bioavailability and targeting specific tissues within the body.
Isophytol-Based Delivery Systems for Cannabidiol (CBD): A Review: )
Isophytol is a terpenoid alcohol characterized by its clear oily liquid form at room temperature. It has a chemical formula of and is poorly soluble in water, with a solubility of approximately 5.8 mg/L at 25 °C. The compound has a boiling point of 313 °C and a density of 0.846 g/cm³ at 20 °C . Isophytol is naturally found in various plant species and red algae, although its concentrations are typically low. It plays a significant role as an intermediate in the synthesis of vitamins E and K1, accounting for over 99% of its industrial use .
Isophytol exhibits various biological activities, including antioxidant properties that are beneficial for human health. Its role as a precursor in the biosynthesis of vitamin E contributes to its significance in protecting cell membranes from oxidative damage. Additionally, studies have indicated that isophytol may possess anti-inflammatory effects, although more research is needed to fully understand its mechanisms and potential therapeutic uses .
The synthesis of isophytol can be achieved through multiple methods:
Isophytol finds applications across various industries:
Research into the interactions of isophytol has focused on its safety profile when used as a fragrance ingredient. Toxicological studies indicate that oral toxicity levels are relatively high (LD50 values greater than 5000 mg/kg), suggesting low acute toxicity in mammals . Furthermore, it has been reviewed for potential allergenic properties when applied topically or inhaled, emphasizing the need for careful formulation in consumer products .
Isophytol shares structural similarities with several other terpenoid alcohols. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Phytol | A precursor to chlorophyll; hydroxy group in terminal position | |
Geraniol | Known for its rose-like fragrance; used in perfumery | |
Linalool | Found in many flowers and spice plants; has calming effects |
Uniqueness of Isophytol: Unlike phytol, which directly relates to chlorophyll biosynthesis, isophytol does not have a well-established role as a chlorophyll precursor but may arise from phytol under certain conditions through abiotic transformations. Its extensive use in synthesizing vitamins E and K1 further distinguishes it from other terpenoid alcohols .
Irritant;Environmental Hazard